MC2184 vs. EX-527 (Selisistat): A >130-Fold Difference in SIRT1 Potency and Inverted Selectivity
MC2184 inhibits human recombinant SIRT1 with an IC50 of 5,300 nM, whereas the benchmark SIRT1 inhibitor EX-527 (Selisistat) exhibits an IC50 of 38 nM in comparable cell-free enzymatic assays . This represents a 139-fold difference in potency. Crucially, the selectivity profiles are also distinct: MC2184 demonstrates moderate selectivity for SIRT1 over SIRT2 (IC50 SIRT2 = 243,600 nM; ~46-fold selectivity) , whereas EX-527 exhibits >200-fold selectivity for SIRT1 over SIRT2 and SIRT3 . The moderate potency of MC2184 may be advantageous in systems where complete SIRT1 ablation is undesirable or toxic.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | SIRT1 IC50 = 5,300 nM; SIRT2 IC50 = 243,600 nM |
| Comparator Or Baseline | EX-527 (Selisistat): SIRT1 IC50 = 38 nM; SIRT2 IC50 > 19,600 nM (estimated from >200-fold selectivity) |
| Quantified Difference | SIRT1: 5,300 nM vs. 38 nM (139-fold difference); SIRT2: 243,600 nM vs. ~19,600 nM (12-fold difference) |
| Conditions | Cell-free enzymatic assays using human recombinant SIRT1 and SIRT2 enzymes. |
Why This Matters
This quantitative comparison enables researchers to select a SIRT1 inhibitor with the appropriate potency and selectivity window for their specific experimental model, avoiding the potent and complete inhibition associated with EX-527.
